4-(trifluoromethyl)isoquinolin-3-amine
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Overview
Description
4-(trifluoromethyl)isoquinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)isoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of an aldimine intermediate derived from an α-trifluoromethylstyrene bearing an o-formyl group . This method typically involves the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and efficient .
Another method involves the use of aromatic hydrazones, which are transformed into various isoquinoline derivatives mediated by silver catalysts . This approach provides high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
4-(trifluoromethyl)isoquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects . The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)isoquinoline
- 4-(trifluoromethyl)quinoline
- 4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 4-(trifluoromethyl)isoquinolin-3-amine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it more effective in various applications . Additionally, the isoquinoline framework provides a versatile platform for further functionalization and modification .
Properties
CAS No. |
1581266-47-8 |
---|---|
Molecular Formula |
C10H7F3N2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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